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molecular formula C8H8BrN3O B8517329 1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-one

1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-one

Cat. No. B8517329
M. Wt: 242.07 g/mol
InChI Key: DXYNJOIBJUKRDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08933072B2

Procedure details

A mixture of 5-bromo-2-chloropyrimidine (11.3 g), pyrrolidin-2-one (5 g), and K2CO3 (27.4 g) in 1-methylpyrrolidin-2-one (100 mL) was heated to 80° C. under nitrogen and stirred at this temperature overnight. After cooling to room temperature, the reaction mixture was concentrated to give an oil which was poured into water (50 mL). The resulting mixture was extracted with ethyl acetate (3×50 mL) and the combined organic phase was concentrated to afford an oil, which was purified by column chromatography on silica gel to afford the title compound. Yield: 592 mg (4% of theory).
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5](Cl)=[N:6][CH:7]=1.[NH:9]1[CH2:13][CH2:12][CH2:11][C:10]1=[O:14].C([O-])([O-])=O.[K+].[K+].O>CN1CCCC1=O>[Br:1][C:2]1[CH:3]=[N:4][C:5]([N:9]2[CH2:13][CH2:12][CH2:11][C:10]2=[O:14])=[N:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
11.3 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)Cl
Name
Quantity
5 g
Type
reactant
Smiles
N1C(CCC1)=O
Name
Quantity
27.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil which
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate (3×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic phase was concentrated
CUSTOM
Type
CUSTOM
Details
to afford an oil, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=NC(=NC1)N1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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